molecular formula C11H12ClN3 B1419613 {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 400877-36-3

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No. B1419613
M. Wt: 221.68 g/mol
InChI Key: JNHYNAWFDARSOO-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .


Molecular Structure Analysis

The molecular structure of (I) was determined by DFT calculations using the BP86-D functional and a TZP basis set .


Chemical Reactions Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .

Scientific Research Applications

Synthesis and Characterization

  • A study by Titi et al. (2020) involved the synthesis of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and others, which were characterized using various techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography (Titi et al., 2020).

Antimicrobial and Anticancer Activities

Anticancer and Antimicrobial Agents

  • Katariya et al. (2021) investigated novel heterocyclic compounds containing oxazole, pyrazoline, and pyridine for their anticancer and antimicrobial activities. This study included molecular docking to evaluate potential utilization against microbe resistance (Katariya et al., 2021).

Molecular Targeted Therapy

  • Liu et al. (2017) discussed the synthesis of 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates in the synthesis of biologically active compounds for molecular targeted therapy in cancer treatment (Liu et al., 2017).

Antiviral Activity

  • Tantawy et al. (2012) synthesized a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles and evaluated their in vitro antiviral activity against herpes simplex virus type-1, showing promising results compared to the reference drug (Tantawy et al., 2012).

properties

IUPAC Name

1-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-13-6-9-7-14-15(8-9)11-4-2-3-10(12)5-11/h2-5,7-8,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHYNAWFDARSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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